molecular formula C14H9NO2 B142849 4'-Cyano-biphenyl-3-carboxylic acid CAS No. 149506-93-4

4'-Cyano-biphenyl-3-carboxylic acid

Cat. No. B142849
M. Wt: 223.23 g/mol
InChI Key: WLUGFHVTVXLVFB-UHFFFAOYSA-N
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Description

4'-Cyano-biphenyl-3-carboxylic acid is a compound that belongs to the family of biphenyl carboxylic acids, characterized by the presence of a cyano group attached to one of the phenyl rings. This structural motif is significant in the field of liquid crystal research and organic synthesis due to its potential to impart mesomorphic properties to molecules and materials .

Synthesis Analysis

The synthesis of related compounds, such as hydroxamic acids and ureas from carboxylic acids, can be achieved through the use of reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). This reagent facilitates the Lossen rearrangement, which is a key step in the transformation of carboxylic acids to the desired products without racemization, under mild conditions, and with good yields. The process is also environmentally friendly and cost-effective, as byproducts can be recycled .

Molecular Structure Analysis

The molecular structure of biphenyl-3-carboxylic acid, a related compound, has been studied at different temperatures. The compound forms a cyclic dimer through hydrogen bonding, with a dihedral angle between the phenyl rings of approximately 31 degrees. This angle is relatively consistent at different temperatures, indicating a stable conformation. The displacement parameters of the carboxylic oxygen atoms suggest that their motion is primarily due to thermal agitation rather than static disorder .

Chemical Reactions Analysis

The reactivity of 4'-Cyano-biphenyl-3-carboxylic acid can be inferred from studies on similar biphenyl carboxylic acids. These compounds can undergo various chemical reactions, including esterification with different alcohols to produce esters with potential liquid-crystalline properties. The presence of the cyano group can influence the electronic properties of the molecule, which in turn can affect its reactivity and the properties of the resulting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Cyano-biphenyl-3-carboxylic acid derivatives, such as their mesomorphic behavior, can be significant in the context of liquid crystal research. For instance, esters derived from similar compounds exhibit distinct mesomorphic properties and electro-optic parameters, which are important for applications in display technologies. The introduction of the cyano group and other substituents can lead to variations in threshold and saturation voltages of liquid-crystalline mixtures . Additionally, the cubic phase structure of related compounds, such as 4'-n-Hexadecyloxy-3'-cyanobiphenyl-4-carboxylic acid (ACBC-16), has been examined, revealing different types of cubic phases depending on the length of the alkoxy chain .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis Approaches and Antimicrobial Activity : 4'-Cyano-biphenyl-3-carboxylic acid has been explored in the synthesis of complex organic ligands useful in metal-organic frameworks. Various synthetic approaches have been detailed, including iodination and esterification processes, leading to compounds like 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid. These synthesized compounds, however, showed no antimicrobial activity against common bacteria and fungi (Ardeleanu et al., 2018).

  • Molecular Structure and Metalation : Studies have also delved into the molecular structure and metalation properties of biphenyl carboxylic acids, providing insights into their potential applications in various chemical processes (Tilly et al., 2006).

Liquid Crystal Applications

  • Mesomorphic Properties and Electro-Optic Parameters : Research has been conducted on the mesomorphic properties of 3-substituted-4-cyanophenyl esters and 4'-cyano-3-substituted-4-biphenyl esters. These compounds are significant in the study of liquid crystals, showing varying threshold voltages and saturation voltages, crucial for electronic and display technologies (Bezborodov et al., 1992).

  • Optically Isotropic Phase in Liquid Crystals : Certain carboxylic acids like 3-nitro- or 3-cyano-4-alkoxybiphenyl-4′-carboxylic acid have been found to exhibit optically isotropic phases, an unusual property in liquid crystal research. This opens up new possibilities in the design of materials for advanced display technologies (Niori et al., 2001).

Monolayer Formation and Surface Studies

  • Langmuir Monolayers Formation : Polyphenyl carboxylic acids, including variants with cyano groups, have been investigated for their ability to form monolayers at the air-water interface. These studies are essential in understanding surface interactions and could have implications in coatings and nanotechnology applications (Czapkiewicz et al., 1998).

  • Adsorption Orientation Studies : Raman spectroscopy has been used to study the adsorption orientation of derivatives of biphenylcarboxylic acid, including 4'-cyano-BPCA. These findings are significant in surface chemistry and materials science, especially in understanding molecule-surface interactions (Choi et al., 2003).

properties

IUPAC Name

3-(4-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUGFHVTVXLVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374090
Record name 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-biphenyl-3-carboxylic acid

CAS RN

149506-93-4
Record name 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149506-93-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZF Liu, MF Wu, SH Wang, FK Zheng… - Journal of Materials …, 2013 - pubs.rsc.org
… The ligand 4-H 2 tbca was in situ generated via [2 + 3] cycloaddition reaction of 4-cyano-biphenyl-3-carboxylic acid, NaN 3 and Zn(NO 3 ) 2 ·6H 2 O under hydrothermal conditions with …
Number of citations: 145 pubs.rsc.org

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